

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dimethylnicotinonitrile

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Compound of Interest

Compound Name: 5,6-Dimethylnicotinonitrile

Cat. No.: B040728

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Introduction

5,6-Dimethylnicotinonitrile, with the CAS Number 113124-09-7, is a substituted pyridine nitrile compound.^{[1][2][3]} As with any chemical entity intended for research, particularly in the fields of medicinal chemistry and materials science, a thorough understanding of its physicochemical properties is paramount. These properties govern the compound's behavior in various environments, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for specific synthetic applications. This guide provides a comprehensive overview of the known physicochemical characteristics of **5,6-Dimethylnicotinonitrile**, details standard experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.

Core Physicochemical Properties

The fundamental physicochemical data for **5,6-Dimethylnicotinonitrile** are summarized below. The data is a combination of experimentally derived values and computationally predicted properties, providing a baseline for research applications.

Property	Value	Data Type	Source(s)
Molecular Formula	C ₈ H ₈ N ₂	---	[2] [3] [4]
Molecular Weight	132.16 g/mol	---	[4]
CAS Number	113124-09-7	---	[1] [2] [4]
Boiling Point	262.0 ± 35.0 °C at 760 mmHg	Experimental	[1]
Melting Point	No data available	---	[1] [2]
Density	1.1 ± 0.1 g/cm ³	Experimental	[1]
Flash Point	100.1 ± 11.1 °C	Experimental	[1]
LogP (Octanol-Water Partition Coefficient)	1.3 / 1.57	Computed (XLogP3 / ChemScene)	[1] [4]
Topological Polar Surface Area (TPSA)	36.7 Å ²	Computed	[1]
Hydrogen Bond Acceptor Count	2	Computed	[1] [4]
Hydrogen Bond Donor Count	0	Computed	[1] [4]
Rotatable Bond Count	0	Computed	[1] [4]
pKa	No data available	---	
Solubility	No specific data available. Nitriles are generally soluble in water, with solubility decreasing as the carbon chain length increases. [5] [6]	---	

Experimental Protocols

While specific experimental reports for all properties of **5,6-Dimethylnicotinonitrile** are not publicly available, the following standard methodologies are employed for the characterization of nitrile-containing organic compounds.

1. Melting Point Determination (Capillary Method)

- **Objective:** To determine the temperature range over which the solid compound transitions to a liquid.
- **Methodology:** A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube. The tube is placed in a melting point apparatus (e.g., a Büchi M-560 or an automated Melt-Temp instrument) alongside a calibrated thermometer. The temperature is ramped up at a controlled rate (e.g., 1-2 °C per minute). The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. For purity assessment, a narrow melting range (typically < 2 °C) is indicative of a highly pure compound.

2. Boiling Point Determination (Distillation Method)

- **Objective:** To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
- **Methodology:** For sufficient quantities of the substance, a standard distillation apparatus is assembled. The compound is placed in the distillation flask with boiling chips. The flask is heated, and the temperature is monitored with a thermometer placed at the vapor outlet. The boiling point is the stable temperature recorded when the liquid is boiling and its vapor is condensing on the thermometer bulb. The atmospheric pressure is recorded simultaneously, as boiling point is pressure-dependent.

3. Solubility Assessment

- **Objective:** To determine the extent to which the compound dissolves in various standard solvents.
- **Methodology:** A known mass of **5,6-Dimethylnicotinonitrile** is added to a specific volume (e.g., 1 mL) of a selected solvent (e.g., water, ethanol, DMSO, acetone) in a vial at a controlled temperature (e.g., 25 °C)[7]. The mixture is agitated using a vortex mixer or shaker

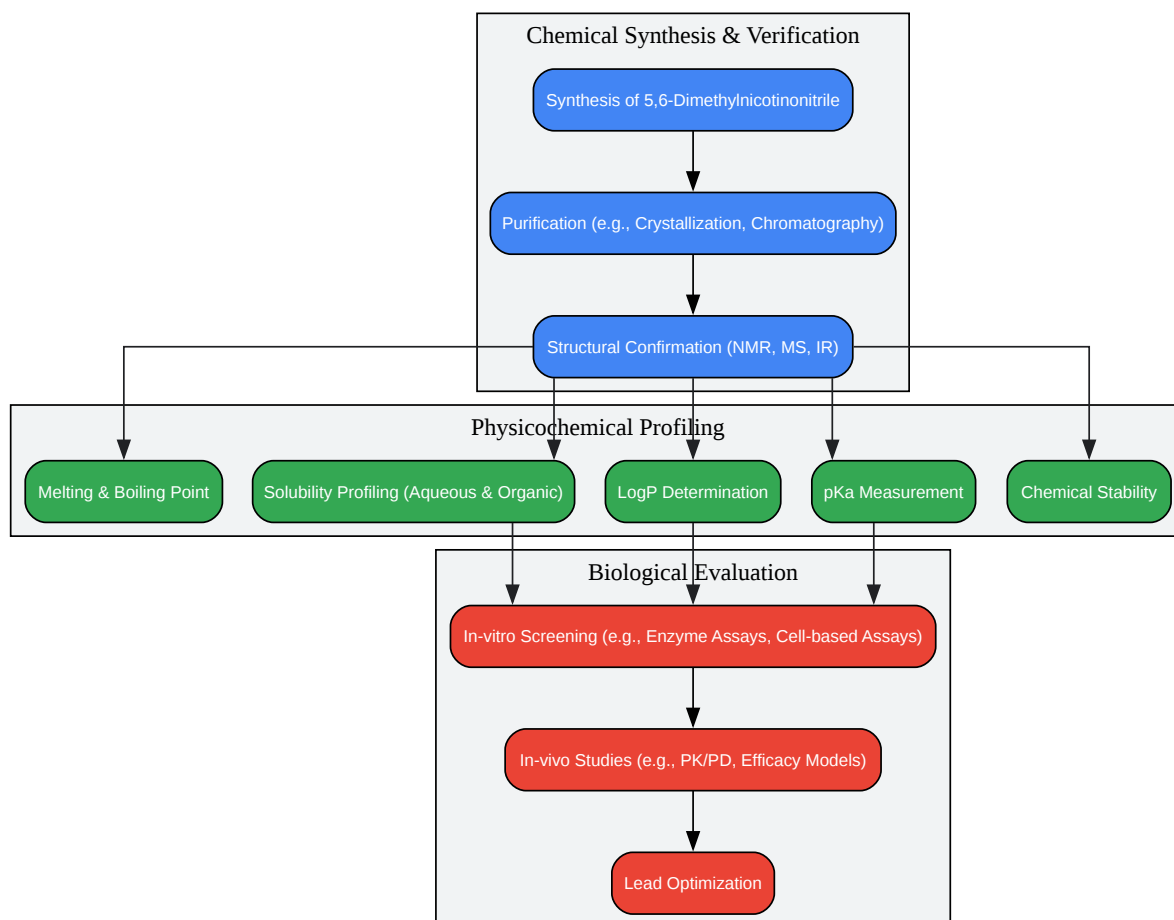
until equilibrium is reached (typically several hours). The suspension is then filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation. The solubility is typically expressed in mg/mL or mol/L.

4. Partition Coefficient (LogP) Determination (Shake-Flask Method)

- **Objective:** To measure the differential solubility of the compound in two immiscible liquids, typically n-octanol and water, to predict its lipophilicity.
- **Methodology:** A pre-weighed amount of **5,6-Dimethylnicotinonitrile** is dissolved in a mixture of n-octanol and water that have been mutually saturated. The mixture is placed in a separatory funnel and shaken vigorously to facilitate partitioning between the two phases. After shaking, the mixture is allowed to stand until the two phases have completely separated. The concentration of the compound in each phase (the aqueous and the octanol layers) is then determined using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC. The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Logical Workflow for Compound Characterization

For a novel or newly synthesized compound like **5,6-Dimethylnicotinonitrile**, a systematic workflow is essential to fully characterize its properties for potential applications. The following diagram illustrates a typical logical progression from synthesis to preliminary biological assessment.



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Fig. 1: A logical workflow for the characterization of a novel chemical entity.

This workflow begins with the synthesis and structural verification of the compound. Following confirmation, a comprehensive physicochemical profile is established. These properties are critical prerequisites for designing and interpreting subsequent biological evaluations, which in turn inform further optimization efforts in a drug discovery context.

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